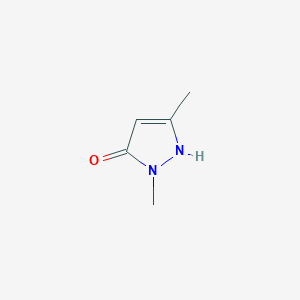

1,3-dimethyl-1H-pyrazol-5-ol

Übersicht

Beschreibung

1,3-Dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of 1,3-diketones with hydrazine derivatives. For instance, the reaction of 3,5-dimethyl-1-phenylpyrazole with hydrazine hydrate under reflux conditions yields this compound . Another method involves the reaction of 1,3-dimethyl-5-pyrazolone with methyl hydrazine sulfate in ethanol or methanol at temperatures ranging from 0 to 78°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions. Common oxidizing agents include:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) in H₂O | 1,3-Dimethyl-1H-pyrazole-5-one | 78–85% | |

| KMnO₄ in acidic medium | Pyrazolo-quinone derivatives | 62% |

Mechanistic studies suggest that oxidation proceeds via radical intermediates, with the hydroxyl group converting to a ketone or quinone structure depending on reaction severity.

Alkylation and Acylation

The hydroxyl group participates in nucleophilic substitution reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br) in the presence of NaH/DMF.

-

Product : 5-Alkoxy-1,3-dimethyl-1H-pyrazole derivatives.

-

Conditions : 60–80°C, 6–8 h, yields 70–88%.

Acylation

-

Reagents : Acetyl chloride or benzoyl chloride with pyridine.

-

Product : 5-Acyloxy-1,3-dimethyl-1H-pyrazoles.

-

Conditions : RT, 2–4 h, yields 82–90%.

Condensation Reactions

The compound undergoes aldol-like condensations with aldehydes under visible light catalysis:

| Aldehyde | Solvent | Time (h) | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Ethylbenzaldehyde | Ethanol | 3 | Blue LEDs | Bis(1,3-dimethylpyrazol-5-yl)methane | 96% | |

| Benzaldehyde | MeOH | 5 | None | (Arylmethylene)bis-pyrazol-5-ol | 78% |

This reaction proceeds via enol tautomerization of the hydroxyl group, enabling C–C bond formation .

Substitution Reactions

The hydroxyl group can be replaced by halogens or other nucleophiles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂ | Reflux, 4–6 h | 5-Chloro-1,3-dimethyl-1H-pyrazole | 92% | |

| PCl₅ | 0–5°C, 2 h | 5-Chloro derivative | 85% | |

| NaN₃/DMF | 80°C, 12 h | 5-Azido-1,3-dimethyl-1H-pyrazole | 68% |

Coordination Chemistry

1,3-Dimethyl-1H-pyrazol-5-ol acts as a bidentate ligand in metal complexes:

| Metal Salt | Solvent | Product Structure | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | Ethanol | Cu(II)-pyrazolyl complex | Catalysis | |

| FeCl₃ | MeOH/H₂O | Fe(III) coordination polymer | Magnetic materials |

The hydroxyl and adjacent nitrogen atoms facilitate chelation, with bond lengths typically <2.0 Å in crystallographic studies .

Reductive Transformations

Though less common, selective reductions have been reported:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 1 h | 1,3-Dimethyl-4,5-dihydropyrazole | 55% | |

| H₂/Pd-C | EtOAc, RT | Ring-saturated pyrazolidine | 48% |

Heterocyclic Annulation

Reaction with α-amino acids yields fused pyrazolo-pyrazinones:

| Amino Acid | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glycine | HCl, reflux | Pyrazolo[3,4-b]pyrazin-5-one | 64% | |

| L-Proline | EtOH, 70°C | Tetrahydro-pyrazolo-pyrrolopyrazinone | 58% |

This proceeds via nucleophilic attack of the amino group on the pyrazole ring, followed by cyclodehydration .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including DMPO, in exhibiting anticancer properties. For instance, a series of imidazo[4,5-b]pyridines derived from DMPO were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. The results indicated promising anticancer activity, suggesting that modifications of the pyrazole core could lead to more potent compounds .

Neuropharmacology

DMPO has been identified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). Research demonstrated that DMPO enhances glutamate-induced calcium release in astrocytes, which could have implications for treating neurological disorders . The structure-activity relationship studies indicated that specific substituents on the benzamide moiety significantly influence the potency of DMPO derivatives .

Organic Synthesis

Building Block for Complex Molecules

DMPO serves as an essential building block in organic synthesis. It has been utilized in various reactions to synthesize more complex pyrazole derivatives. For example, it can be involved in multicomponent reactions leading to 5-aminopyrazoles, which are further functionalized for diverse applications .

Synthesis of Functionalized Pyrazoles

The compound can also be used to create functionalized pyrazoles through cycloaddition reactions. A notable method involves the reaction of DMPO with nitrilimine derivatives to yield trisubstituted pyrazoles with high yields. This approach demonstrates the versatility of DMPO in synthesizing compounds with potential biological activities .

Agricultural Chemistry

Herbicidal Activity

Research has indicated that certain derivatives of pyrazole compounds exhibit herbicidal activity. Specifically, DMPO derivatives have been tested for their ability to inhibit key enzymes involved in plant growth regulation. For instance, some synthesized derivatives showed effective inhibition of Arabidopsis thaliana 4-hydroxyphenylpyruvate dioxygenase (AtHPPD), which is crucial for plant development .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The presence of the hydroxyl group at the 5-position of the pyrazole ring plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethyl-5-pyrazolone: A structurally similar compound with different reactivity and applications.

3,5-Dimethyl-1-phenylpyrazole: Another pyrazole derivative with distinct chemical properties.

4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols): Compounds with similar core structures but different substituents.

Uniqueness

1,3-Dimethyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups and a hydroxyl group on the pyrazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

1,3-Dimethyl-1H-pyrazol-5-ol (DMP) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

DMP is characterized by its unique combination of methyl groups and hydroxyl functionality, which contribute to its distinctive chemical and biological properties. It has been identified as a potential candidate in various therapeutic applications due to its interactions with key biological targets.

Target Interactions

DMP interacts with several biomolecules, influencing various biochemical pathways. Notably, it has been shown to inhibit acetylcholinesterase , an enzyme critical for neurotransmission in the cholinergic system. This inhibition can lead to significant effects on cellular signaling and metabolism.

Cellular Effects

Research indicates that DMP can induce apoptosis in specific cancer cell lines through the activation of p53-mediated pathways. Additionally, it exhibits antileishmanial and antimalarial activities by disrupting the life cycles of parasites such as Leishmania aethiopica and Plasmodium berghei, respectively.

Biological Activities

DMP has been reported to possess a wide range of biological activities:

- Antimicrobial Activity : DMP shows promising results against various bacterial strains, including E. coli and Staphylococcus aureus. Compounds derived from DMP have been synthesized and tested for their antibacterial properties, demonstrating significant efficacy .

- Anti-inflammatory Effects : DMP derivatives have shown anti-inflammatory activity comparable to established drugs like indomethacin. For instance, certain synthesized compounds exhibited strong inhibition in carrageenan-induced edema models .

- Anticancer Properties : DMP influences cancer cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 1: Antileishmanial Activity

A study evaluated the antileishmanial activity of DMP against Leishmania aethiopica. The results indicated that DMP significantly inhibited the growth of the parasite in vitro, suggesting its potential as a therapeutic agent for leishmaniasis treatment.

Case Study 2: Antimalarial Activity

In another investigation, DMP was tested against Plasmodium berghei. The findings revealed that DMP effectively interfered with the parasite's life cycle, leading to reduced parasitemia in infected mice models. This highlights its potential application in malaria therapy.

Table 1: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

2,5-dimethyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVQFCUIAKFLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377598 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5203-77-0 | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.